Z-Tyr(3,5-I2)-oet

描述

BenchChem offers high-quality Z-Tyr(3,5-I2)-oet suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Tyr(3,5-I2)-oet including the price, delivery time, and more detailed information at info@benchchem.com.

属性

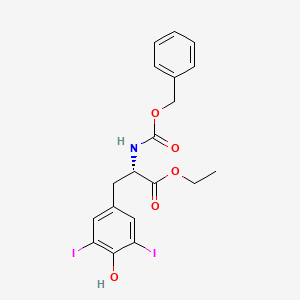

IUPAC Name |

ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFCOFWKAQDPBP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19I2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Cbz-3,5-diiodo-L-tyrosine Ethyl Ester (Z-Tyr(3,5-I2)-oet): Properties, Synthesis, and Applications

Executive Summary: N-Cbz-3,5-diiodo-L-tyrosine ethyl ester, abbreviated as Z-Tyr(3,5-I2)-oet, is a synthetically crucial derivative of the amino acid L-tyrosine. Characterized by the presence of two iodine atoms on the aromatic ring and protective groups at both the amino and carboxyl termini, this compound serves as a vital intermediate in medicinal chemistry and biochemical research. Its structure is engineered for specific reactivity and enhanced solubility in organic solvents, making it an ideal precursor for the synthesis of complex molecules, most notably thyroid hormone analogs like levothyroxine.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its primary applications for researchers and professionals in drug development.

Molecular Identity and Structure

Z-Tyr(3,5-I2)-oet is a multi-component molecule designed for controlled chemical synthesis. Its structure can be deconstructed into three key functional regions: the diiodotyrosine core, the N-terminal protecting group, and the C-terminal protecting group.

1.1. Nomenclature and Chemical Identifiers

-

Common Name: Z-Tyr(3,5-I2)-oet

-

Synonyms: Cbz-3,5-diiodo-L-tyrosine ethyl ester, Z-3,5-Diiodo-l-tyrosine ethyl ester

-

IUPAC Name: ethyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoate.[2]

-

CAS Number: 102202-92-6.[2]

-

Molecular Formula: C₁₉H₁₉I₂NO₅.[1]

-

Molecular Weight: 595.17 g/mol .

-

InChI Key: VTFCOFWKAQDPBP-INIZCTEOSA-N.[2]

-

Canonical SMILES: CCOC(=O)C@H(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2.[2]

1.2. Structural Analysis

The molecular architecture is tripartite, with each component serving a distinct and critical function in its chemical utility.[1]

-

Aromatic Core (4-hydroxy-3,5-diiodophenyl group): The foundational tyrosine ring is modified with two iodine atoms at the 3 and 5 positions. These heavy atoms significantly alter the molecule's properties by increasing its molecular weight, enhancing steric bulk, and modulating the electrophilic character of the aromatic ring.[1] This diiodinated structure is the cornerstone of thyroid hormones.

-

Amino Protection (Carbobenzyloxy group, Cbz or Z): The amino group of the tyrosine backbone is protected by a Cbz group (phenylmethoxycarbonyl). This is a crucial modification that prevents unwanted side reactions, such as polymerization, during subsequent synthetic steps like peptide coupling.[1] The Cbz group is stable under a variety of conditions but can be selectively removed when needed, typically via hydrogenolysis.

-

Carboxyl Protection (Ethyl ester, -oet): The carboxylic acid terminus is converted into an ethyl ester. This modification serves two primary purposes: it prevents the carboxyl group from reacting out of turn and significantly improves the molecule's solubility in common organic solvents, which is advantageous for purification and reaction setup.[1]

Caption: Structural components of Z-Tyr(3,5-I2)-oet.

Physicochemical and Spectroscopic Properties

The unique structural modifications of Z-Tyr(3,5-I2)-oet give rise to a distinct set of physical and spectral characteristics that are essential for its identification and application.

2.1. Physicochemical Data

The following table summarizes the key physicochemical properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉I₂NO₅ | [1] |

| Molecular Weight | 595.2 g/mol | [1] |

| Density (Predicted) | 1.835 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 575.1 ± 50.0 °C | [1] |

| pKa (Predicted) | 6.89 ± 0.25 | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents | [1] |

2.2. Spectroscopic Profile

Spectroscopic analysis is fundamental to verifying the structure and purity of Z-Tyr(3,5-I2)-oet.

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the protons on the iodinated aromatic ring are expected to exhibit a significant downfield shift (in the range of δ 7.2–7.8 ppm) compared to unsubstituted tyrosine.[1] This deshielding effect is a direct consequence of the strong electron-withdrawing nature of the two iodine atoms. Other characteristic signals would include those from the ethyl group, the benzyl group of the Cbz protector, and the alpha- and beta-protons of the amino acid backbone.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and structural integrity. A prominent molecular ion peak is expected at an m/z of 595.2 [M]+.[1] The fragmentation pattern in MS/MS analysis provides further structural validation, with expected losses of key functional groups. Common fragmentation pathways would include the loss of the ethyl ester group (leading to a fragment at m/z 523.1) and the Cbz moiety (fragment at m/z 391.0).[1]

Synthesis and Purification

The synthesis of Z-Tyr(3,5-I2)-oet is a multi-step process that begins with the naturally occurring amino acid L-tyrosine. The use of protecting groups is essential to ensure that the reactions proceed at the desired positions without unintended side reactions.

3.1. Rationale for the Synthetic Strategy

A stepwise approach is necessary due to the multiple reactive sites on the tyrosine molecule: the amino group, the carboxyl group, and the phenolic ring. The strategy involves:

-

Activating the Ring: Iodination of the aromatic ring is the first key transformation.

-

Protecting the Termini: The amino and carboxyl groups are then protected to render them inert for subsequent coupling reactions. This sequential protection ensures regioselectivity and prevents polymerization.

Caption: Stepwise synthetic pathway for Z-Tyr(3,5-I2)-oet.

3.2. Detailed Synthetic Protocol

The synthesis is typically carried out in three main stages.[1]

Step 1: Iodination of L-Tyrosine

-

Objective: To introduce two iodine atoms onto the phenolic ring of L-tyrosine.

-

Procedure:

-

Suspend L-Tyrosine in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of an electrophilic iodinating agent, like iodine monochloride (ICl), to the suspension while stirring.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

The product, 3,5-diiodo-L-tyrosine, is then isolated, typically through precipitation and filtration, and washed to remove excess reagents.

-

-

Causality: This is a classic electrophilic aromatic substitution reaction. The hydroxyl group of the tyrosine ring is an activating group, directing the incoming electrophile (I+) to the ortho positions (C3 and C5).

Step 2: N-terminal Protection with Cbz-Cl

-

Objective: To protect the primary amine with a carbobenzyloxy (Cbz) group.

-

Procedure:

-

Dissolve the 3,5-diiodo-L-tyrosine from Step 1 in an alkaline aqueous solution (e.g., sodium carbonate or sodium hydroxide) to deprotonate the amino group, making it nucleophilic.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. The pH of the solution must be maintained in the alkaline range (pH 8-10) to ensure the amine remains reactive and to neutralize the HCl byproduct.

-

After the reaction is complete, the solution is acidified to precipitate the N-protected product, Z-Diiodo-Tyr-OH.

-

The product is collected by filtration, washed, and dried.

-

Step 3: C-terminal Esterification

-

Objective: To convert the carboxylic acid into an ethyl ester.

-

Procedure:

-

Suspend the Z-Diiodo-Tyr-OH from Step 2 in absolute ethanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise. This reagent converts the carboxylic acid into a more reactive acyl chloride intermediate, which then reacts with ethanol.

-

After the addition is complete, the reaction mixture is typically heated to reflux for several hours to drive the reaction to completion.

-

The solvent is removed under reduced pressure, and the resulting crude product, Z-Tyr(3,5-I2)-oet, is purified.

-

3.3. Purification and Quality Control

-

Purification: The final product is typically purified using column chromatography on silica gel, with a solvent system such as an ethyl acetate/hexane gradient.[1]

-

Validation: The purity of the final compound is confirmed using High-Performance Liquid Chromatography (HPLC), and its identity is verified by NMR and Mass Spectrometry, as described in Section 2.2. A purity of >95% is generally required for use in further synthetic applications.

Key Applications in Research and Development

Z-Tyr(3,5-I2)-oet is not an end-product but a versatile intermediate with significant applications in pharmaceutical and biochemical research.

4.1. Precursor in Thyroid Hormone Synthesis

The most prominent application of this compound is as a key building block in the industrial synthesis of levothyroxine (T4), a synthetic hormone used to treat hypothyroidism.[1] In patented synthetic routes, Z-Tyr(3,5-I2)-oet is coupled with another aromatic precursor to form the characteristic biphenyl ether linkage of the thyronine backbone.[1] The protecting groups are then removed in subsequent steps to yield the final active pharmaceutical ingredient.

4.2. Tool for Radiopharmaceutical Chemistry

The presence of iodine atoms makes this molecule an excellent candidate for developing radiolabeled imaging agents for Positron Emission Tomography (PET).[2] By synthesizing the molecule with a radioactive isotope of iodine (e.g., ¹²⁴I, a positron emitter), researchers can create tracers that can be used to study thyroid function or to image tumors that may have altered amino acid metabolism.[1][3]

4.3. Building Block in Peptide Chemistry

As a protected amino acid derivative, Z-Tyr(3,5-I2)-oet can be incorporated into peptide chains using standard peptide synthesis protocols. This allows researchers to create peptides with unique properties:

-

Structural Probes: The heavy iodine atoms can serve as anomalous scatterers in X-ray crystallography, aiding in the phase determination of protein and peptide crystal structures.

-

Hormonal Analogs: It can be used to synthesize analogs of peptide hormones that contain iodinated tyrosine, allowing for the study of structure-activity relationships.

Comparative Analysis

The choice of protecting groups is critical in organic synthesis. Z-Tyr(3,5-I2)-oet can be compared to other related derivatives to highlight its specific advantages.

-

vs. Boc-Tyr(3,5-I2)-oet: A common alternative uses the tert-butoxycarbonyl (Boc) group for amino protection instead of Cbz. The primary difference lies in the deprotection method. The Cbz group is removed by catalytic hydrogenolysis, which is a mild condition for many functional groups, while the Boc group is labile to strong acids like trifluoroacetic acid (TFA).[1] The choice between Cbz and Boc depends on the stability of other functional groups in the target molecule.

-

vs. Unprotected 3,5-Diiodo-L-Tyrosine: The unprotected form is zwitterionic and has limited solubility and utility in organic synthesis. Without protection, its amino and carboxyl groups would interfere with targeted reactions, leading to a mixture of undesired products.[1] The Cbz and ethyl ester groups are therefore essential for its role as a controlled synthetic intermediate.

Conclusion

N-Cbz-3,5-diiodo-L-tyrosine ethyl ester is a highly specialized and valuable chemical intermediate. Its rational design, featuring a diiodinated core and orthogonal protecting groups, provides chemists with a stable and reactive building block for complex molecular targets. Its established role in the synthesis of levothyroxine underscores its importance in the pharmaceutical industry, while its potential in radiopharmaceutical development and specialized peptide synthesis continues to make it a compound of high interest for scientific research.

References

-

J&K Scientific. (n.d.). Z-3,5-diiodo-L-tyrosine ethyl ester | 102202-92-6. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester. PubChem. Retrieved January 15, 2026, from [Link]

-

Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. 14th Brazilian Meeting on Organic Synthesis. Retrieved January 15, 2026, from [Link]

-

Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-80. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Z-Tyr(3,5-I₂)-OEt

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis and characterization of N-α-benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester, commonly referred to as Z-Tyr(3,5-I₂)-OEt. This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of thyroid hormone analogs and other biologically active peptides. We present a detailed, three-step synthetic pathway, beginning with the iodination of L-tyrosine, followed by N-terminal protection with a benzyloxycarbonyl (Z) group, and culminating in the esterification of the carboxylic acid. Each step is accompanied by a thorough explanation of the underlying chemical principles and procedural nuances. Furthermore, this guide outlines a comprehensive characterization protocol, including spectroscopic (¹H NMR, ¹³C NMR, Mass Spectrometry) and chromatographic (HPLC) techniques, to ensure the identity, purity, and quality of the final product.

Introduction: The Significance of Z-Tyr(3,5-I₂)-OEt

Z-Tyr(3,5-I₂)-OEt is a synthetically versatile derivative of the amino acid L-tyrosine. The incorporation of two iodine atoms onto the phenolic ring significantly alters the electronic and steric properties of the molecule, making it a crucial building block for various pharmaceutical applications. The diiodo-tyrosine moiety is a key structural feature of thyroid hormones, and as such, this compound serves as an important precursor in the development of novel thyromimetics. The benzyloxycarbonyl (Z) protecting group on the amine and the ethyl ester on the carboxyl group provide essential protection during peptide coupling reactions and enhance solubility in organic solvents, facilitating its use in solution-phase peptide synthesis. A reliable and well-characterized supply of Z-Tyr(3,5-I₂)-OEt is therefore paramount for research and development in endocrinology and peptide-based drug discovery.

Strategic Synthesis of Z-Tyr(3,5-I₂)-OEt: A Three-Step Approach

The synthesis of Z-Tyr(3,5-I₂)-OEt is most efficiently achieved through a strategic three-step process. This pathway is designed to first introduce the iodine atoms, then protect the amine functionality, and finally esterify the carboxylic acid. This sequence is critical to avoid unwanted side reactions and to ensure a high-purity final product.

Caption: Overall synthetic workflow for Z-Tyr(3,5-I₂)-OEt.

Step 1: Iodination of L-Tyrosine to 3,5-Diiodo-L-tyrosine

Principle: The phenolic ring of tyrosine is activated towards electrophilic aromatic substitution. This step introduces two iodine atoms at the ortho positions relative to the hydroxyl group. Iodine monochloride (ICl) in an acidic medium is an effective iodinating agent for this transformation.

Experimental Protocol:

-

Dissolution: Suspend L-Tyrosine (1.0 eq) in glacial acetic acid.

-

Reagent Addition: In a separate flask, dissolve iodine monochloride (ICl, 2.2 eq) in glacial acetic acid.

-

Reaction: Slowly add the ICl solution to the L-Tyrosine suspension with vigorous stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Precipitation and Filtration: Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities. Dry the product under vacuum to yield 3,5-Diiodo-L-tyrosine.

Step 2: N-Protection of 3,5-Diiodo-L-tyrosine

Principle: The amino group of 3,5-diiodo-L-tyrosine is protected with a benzyloxycarbonyl (Z or Cbz) group to prevent its participation in subsequent reactions. This is achieved by reacting it with benzyl chloroformate (Cbz-Cl) under alkaline conditions.

Experimental Protocol:

-

Dissolution: Dissolve 3,5-Diiodo-L-tyrosine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) at 0°C.

-

Reagent Addition: Slowly and simultaneously add benzyl chloroformate (1.1 eq) and a solution of sodium hydroxide (1.1 eq) to the reaction mixture while maintaining the temperature at 0°C and ensuring the pH remains alkaline.

-

Reaction: Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify with cold 1M HCl to a pH of ~2. Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Z-Tyr(3,5-I₂)-OH.

Step 3: Esterification to Z-Tyr(3,5-I₂)-OEt

Principle: The carboxylic acid of Z-Tyr(3,5-I₂)-OH is converted to an ethyl ester. Thionyl chloride (SOCl₂) is an effective reagent for this transformation in the presence of ethanol. It first converts the carboxylic acid to a more reactive acyl chloride intermediate, which is then readily attacked by ethanol.

Experimental Protocol:

-

Suspension: Suspend Z-Tyr(3,5-I₂)-OH (1.0 eq) in anhydrous ethanol at 0°C.

-

Reagent Addition: Slowly add thionyl chloride (1.5 eq) dropwise to the suspension with stirring, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Concentration: Remove the excess ethanol and thionyl chloride under reduced pressure.

-

Work-up and Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Comprehensive Characterization of Z-Tyr(3,5-I₂)-OEt

Thorough characterization is essential to confirm the structure and purity of the synthesized Z-Tyr(3,5-I₂)-OEt. A combination of spectroscopic and chromatographic methods should be employed.

Caption: Analytical workflow for the characterization of Z-Tyr(3,5-I₂)-OEt.

Spectroscopic Analysis

| Technique | Expected Results for Z-Tyr(3,5-I₂)-OEt |

| ¹H NMR | Aromatic protons on the diiodotyrosine ring are expected to show a downfield shift to approximately δ 7.2–7.8 ppm due to the electron-withdrawing effect of the iodine atoms.[1] Protons of the ethyl ester group should appear as a triplet (CH₃) and a quartet (CH₂). Protons of the benzyloxycarbonyl group will be visible in the aromatic region and as a singlet for the benzylic CH₂. |

| ¹³C NMR | The carbon atoms attached to the iodine atoms are expected to have a significant downfield shift. Signals for the ester carbonyl, carbamate carbonyl, and the various aromatic and aliphatic carbons should be observable at their characteristic chemical shifts. |

| Mass Spectrometry | A prominent molecular ion peak [M+H]⁺ should be observed at m/z 596.2, confirming the molecular weight.[1] Characteristic fragmentation patterns would include the loss of the ethyl ester group and the benzyloxycarbonyl moiety.[1] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final product.

Suggested HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

This method should effectively separate the product from any remaining starting materials or by-products. The purity is determined by the relative area of the product peak.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₉H₁₉I₂NO₅ |

| Molecular Weight | 595.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not consistently reported; expected to be a sharp melting point for a pure compound. |

| Optical Rotation | As a derivative of L-tyrosine, the compound is chiral and should exhibit a specific optical rotation. The exact value is dependent on the solvent and concentration. |

Conclusion and Future Perspectives

This guide has detailed a robust and reliable pathway for the synthesis of Z-Tyr(3,5-I₂)-OEt and a comprehensive strategy for its characterization. The presented protocols, rooted in fundamental principles of organic chemistry, provide a clear roadmap for researchers to obtain high-purity material. The availability of well-characterized Z-Tyr(3,5-I₂)-OEt is anticipated to facilitate further advancements in the design and synthesis of novel peptide-based therapeutics, particularly in the realm of thyroid hormone research. Future work could focus on the development of a solid-phase synthesis approach for this intermediate to enhance efficiency and scalability.

References

Sources

Spectroscopic Characterization of Z-Tyr(3,5-I₂)-OEt: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for N-α-benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester, commonly referred to as Z-Tyr(3,5-I₂)-OEt. This compound is a critical intermediate in peptide synthesis, particularly for incorporating iodinated tyrosine residues, which are valuable for introducing conformational constraints, enhancing binding affinity, or for use as radiolabeling precursors in drug development and molecular imaging. An unambiguous structural confirmation through a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is therefore paramount for researchers in these fields.

Molecular Structure and Key Spectroscopic Features

Z-Tyr(3,5-I₂)-OEt is a multi-functionalized amino acid derivative. Its structure comprises a central L-tyrosine core, which is di-iodinated at the 3 and 5 positions of the phenol ring. The amine group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is esterified with an ethyl group. Each of these moieties imparts a characteristic signature in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of Z-Tyr(3,5-I₂)-OEt, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton census of the molecule. The electron-withdrawing effect of the two iodine atoms on the phenolic ring significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield compared to non-iodinated tyrosine derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for Z-Tyr(3,5-I₂)-OEt

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.20 - 7.80 | s | 2H | Protons on the di-iodinated phenolic ring |

| Z-group Ar-H | 7.25 - 7.40 | m | 5H | Protons of the benzyl group |

| NH | ~5.10 | d | 1H | Amide proton |

| Z-group CH₂ | ~5.05 | s | 2H | Methylene protons of the benzyl group |

| α-CH | ~4.50 | m | 1H | Alpha-proton of the amino acid |

| OEt-CH₂ | ~4.10 | q | 2H | Methylene protons of the ethyl ester |

| β-CH₂ | ~3.00 | m | 2H | Beta-protons of the amino acid |

| OEt-CH₃ | ~1.20 | t | 3H | Methyl protons of the ethyl ester |

Note: Predicted values are based on analysis of similar structures and data from commercial sources. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The presence of heavy iodine atoms significantly impacts the chemical shifts of the carbons in the phenolic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for Z-Tyr(3,5-I₂)-OEt

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O (Ester) | ~171 | Carbonyl carbon of the ethyl ester |

| C=O (Z-group) | ~156 | Carbonyl carbon of the benzyloxycarbonyl group |

| Ar-C-OH | ~153 | Phenolic carbon bearing the hydroxyl group |

| Ar-C (Z-group) | ~136 | Quaternary carbon of the benzyl group |

| Ar-CH (Z-group) | ~128 | Aromatic carbons of the benzyl group |

| Ar-CH | ~127 | Aromatic carbons of the di-iodinated ring |

| Ar-C-I | ~85 | Aromatic carbons bearing the iodine atoms |

| Z-group CH₂ | ~67 | Methylene carbon of the benzyl group |

| OEt-CH₂ | ~61 | Methylene carbon of the ethyl ester |

| α-CH | ~57 | Alpha-carbon of the amino acid |

| β-CH₂ | ~37 | Beta-carbon of the amino acid |

| OEt-CH₃ | ~14 | Methyl carbon of the ethyl ester |

Note: Predicted values are based on analysis of similar structures. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in Z-Tyr(3,5-I₂)-OEt. The spectrum is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-I bonds.

Table 3: Characteristic IR Absorption Bands for Z-Tyr(3,5-I₂)-OEt

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300 | Broad | O-H (Phenol) | Stretching |

| ~3300 | Medium | N-H (Amide) | Stretching |

| ~1735 | Strong | C=O (Ester) | Stretching |

| ~1690 | Strong | C=O (Urethane) | Stretching |

| ~1600, ~1485 | Medium-Weak | C=C | Aromatic Ring Stretching |

| ~1250 | Strong | C-O | Ester and Urethane Stretching |

| ~1050 | Medium | C-O | Phenol Stretching |

| Below 600 | Medium | C-I | Stretching |

The presence of strong carbonyl absorptions from both the ethyl ester and the Z-protecting group, along with the broad hydroxyl and amide stretches, provides clear evidence for the key functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Z-Tyr(3,5-I₂)-OEt, confirming its elemental composition and substructural components. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Mass Spectrum Data:

-

Molecular Formula: C₁₉H₁₉I₂NO₅

-

Molecular Weight: 595.15 g/mol

-

Molecular Ion Peak (M+H)⁺: m/z 596.2

A high-resolution mass spectrum would confirm the exact mass and elemental composition.

Fragmentation Analysis:

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecular ion is expected to fragment in a predictable manner, providing further structural confirmation.

-

Loss of the ethyl ester group (-OC₂H₅): A fragment ion at approximately m/z 550.

-

Loss of the entire ethyl ester (-COOC₂H₅): A fragment ion at approximately m/z 522.

-

Loss of the benzyloxycarbonyl (Z) group: A fragment ion at approximately m/z 462.

Caption: General workflow for the spectroscopic analysis of Z-Tyr(3,5-I₂)-OEt.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of Z-Tyr(3,5-I₂)-OEt. The data presented in this guide, including predicted spectral features and detailed experimental protocols, serves as a valuable resource for researchers utilizing this important compound in their synthetic and drug development endeavors. Adherence to these analytical methodologies will ensure the structural integrity of the material and the reliability of subsequent experimental outcomes.

References

A Technical Guide to the Solubility of Z-Tyr(3,5-I2)-oet in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of N-α-Cbz-3,5-diiodo-L-tyrosine ethyl ester, commonly referred to as Z-Tyr(3,5-I2)-oet. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecular factors governing the solubility of this compound and offers a predictive assessment of its behavior in a range of common organic solvents. While specific quantitative solubility data for Z-Tyr(3,5-I2)-oet is not extensively available in public literature, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust framework for its handling and application. Furthermore, a detailed, self-validating experimental protocol for determining the solubility of Z-Tyr(3,5-I2)-oet is provided to empower researchers to ascertain precise solubility parameters for their specific laboratory conditions.

Introduction: Understanding the Molecular Architecture of Z-Tyr(3,5-I2)-oet

Z-Tyr(3,5-I2)-oet is a synthetically modified amino acid derivative of L-tyrosine. Its structure is characterized by three key modifications that profoundly influence its physicochemical properties, most notably its solubility:

-

N-terminal Protection: The alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This bulky, aromatic group introduces significant nonpolar character and masks the basicity of the amino group.

-

Ring Substitution: The phenolic ring of the tyrosine side chain is substituted with two iodine atoms at the 3 and 5 positions. These heavy halogen atoms increase the molecular weight and the overall lipophilicity of the molecule.

-

C-terminal Esterification: The carboxylic acid is esterified with an ethyl group (-oet). This modification removes the acidic proton and the potential for salt formation, thereby increasing its solubility in organic solvents.[1]

These structural features collectively render Z-Tyr(3,5-I2)-oet a largely nonpolar and hydrophobic molecule, predicting its limited solubility in aqueous solutions and favorable solubility in organic solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of Z-Tyr(3,5-I2)-oet in a spectrum of common organic solvents can be made. The principle of "like dissolves like" is the primary determinant of its solubility behavior.

High Solubility Predicted in:

-

Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are anticipated to be excellent solvents for Z-Tyr(3,5-I2)-oet. These solvents possess high dielectric constants and are strong hydrogen bond acceptors, which can interact favorably with the ester and carbamate groups of the molecule. For analogous Boc-protected diiodo-tyrosine derivatives, higher solubility in these solvents has been noted.[1]

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are expected to readily dissolve Z-Tyr(3,5-I2)-oet. The nonpolar nature of these solvents aligns well with the hydrophobic character of the Cbz group and the di-iodinated phenyl ring.

Moderate to Good Solubility Predicted in:

-

Ethers: Tetrahydrofuran (THF) and diethyl ether are likely to be effective solvents, though perhaps to a lesser extent than polar aprotic or chlorinated solvents.

-

Esters: Ethyl acetate should exhibit good solvating power due to its ability to engage in dipole-dipole interactions and its moderate polarity.

-

Ketones: Acetone is also predicted to be a suitable solvent.

Limited to Poor Solubility Predicted in:

-

Alcohols: Methanol and ethanol may show some solvating capacity due to their ability to act as hydrogen bond donors and acceptors. However, the large nonpolar regions of Z-Tyr(3,5-I2)-oet may limit its overall solubility in these more polar protic solvents.

-

Nonpolar Hydrocarbons: Solvents such as hexanes and toluene are unlikely to be effective solvents due to the presence of several polar functional groups (ester, carbamate, hydroxyl) on the Z-Tyr(3,5-I2)-oet molecule.

Table 1: Predicted Solubility of Z-Tyr(3,5-I2)-oet in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO | High | Strong hydrogen bond acceptors, high dielectric constant. |

| Chlorinated | DCM, Chloroform | High | Nonpolar nature aligns with the hydrophobic regions of the molecule. |

| Ethers | THF, Diethyl Ether | Moderate to Good | Effective for molecules with mixed polarity. |

| Esters | Ethyl Acetate | Moderate to Good | Dipole-dipole interactions with the ester and carbamate groups. |

| Ketones | Acetone | Moderate to Good | Moderate polarity and hydrogen bond accepting capability. |

| Alcohols | Methanol, Ethanol | Limited | Mismatch in polarity with the large nonpolar regions. |

| Hydrocarbons | Hexanes, Toluene | Poor | Insufficient polarity to solvate the polar functional groups. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Z-Tyr(3,5-I2)-oet.

Materials and Equipment

-

Z-Tyr(3,5-I2)-oet

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Z-Tyr(3,5-I2)-oet into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 1-2 minutes to ensure initial dispersion.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Z-Tyr(3,5-I2)-oet of known concentrations in a suitable solvent (one in which it is highly soluble, e.g., DMF).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered supernatant from the saturated solutions with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine the peak area.

-

Using the calibration curve, calculate the concentration of Z-Tyr(3,5-I2)-oet in the diluted samples and then back-calculate the concentration in the original saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of Z-Tyr(3,5-I2)-oet.

Causality of Solubility: A Deeper Dive

The solubility of Z-Tyr(3,5-I2)-oet is a direct consequence of the interplay between its constituent functional groups and the properties of the solvent.

-

The Role of the Cbz (Z) Group: The large, aromatic benzyloxycarbonyl group is the primary contributor to the molecule's hydrophobic character. This group favors interactions with nonpolar and moderately polar solvents through van der Waals forces.

-

The Influence of the Di-iodo Phenyl Ring: The two iodine atoms significantly increase the polarizability of the aromatic ring, enhancing dispersion forces. This further promotes solubility in nonpolarizable solvents like chlorinated hydrocarbons. The phenolic hydroxyl group, while capable of hydrogen bonding, is sterically hindered by the adjacent bulky iodine atoms, which may reduce its ability to form strong hydrogen bonds with protic solvents.

-

The Impact of the Ethyl Ester: Esterification of the carboxylic acid is a critical modification. It removes the ionizable proton, preventing the formation of a charged carboxylate anion that would favor aqueous solubility. The ethyl ester group itself is moderately polar and can act as a hydrogen bond acceptor, contributing to solubility in solvents like esters and ketones.

Logical Relationship Diagram

Caption: Relationship between molecular structure and solubility of Z-Tyr(3,5-I2)-oet.

Conclusion and Recommendations for Handling

Z-Tyr(3,5-I2)-oet is a highly modified tyrosine derivative with a predominantly hydrophobic character. Its solubility is expected to be high in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform), and moderate in ethers, esters, and ketones. Conversely, poor solubility is anticipated in alcohols and nonpolar hydrocarbons.

For practical applications, it is recommended to initially dissolve Z-Tyr(3,5-I2)-oet in a small amount of a high-solubility solvent such as DMF or DMSO before diluting with a less effective co-solvent if required for a specific experimental setup. Researchers should always perform preliminary solubility tests with a small amount of material to confirm its behavior in their solvent system of choice. The experimental protocol provided in this guide offers a robust method for obtaining precise quantitative solubility data, which is crucial for ensuring the accuracy and reproducibility of experimental results.

References

Sources

An In-Depth Technical Guide to the Stability and Storage of Z-Tyr(3,5-I2)-OEt

Introduction: Understanding the Molecule Z-Tyr(3,5-I2)-OEt

Z-Tyr(3,5-I2)-OEt, or N-Carbobenzyloxy-3,5-diiodo-L-tyrosine ethyl ester, is a specialized derivative of the amino acid tyrosine. Its structure is characterized by three key modifications to the parent amino acid: an N-terminal benzyloxycarbonyl (Cbz or Z) protecting group, the addition of two iodine atoms to the phenolic ring of the tyrosine side chain at the 3 and 5 positions, and an ethyl ester at the C-terminus. These modifications are not merely incidental; they are deliberately introduced to modulate the molecule's reactivity, solubility, and potential biological activity, making it a valuable building block in peptide synthesis and a compound of interest in medicinal chemistry.

The di-iodination of the tyrosine ring significantly alters its electronic properties and steric bulk, which can influence intermolecular interactions and receptor binding affinity. The Cbz group provides robust protection of the amino functionality, preventing unwanted side reactions during chemical synthesis, while the ethyl ester enhances solubility in organic solvents. Given its intricate structure and potential applications, a thorough understanding of the stability of Z-Tyr(3,5-I2)-OEt is paramount to ensure its integrity during storage, handling, and experimental use. This guide provides a comprehensive overview of the factors influencing its stability, potential degradation pathways, recommended storage conditions, and protocols for assessing its purity over time.

Chemical Stability and Potential Degradation Pathways

The stability of Z-Tyr(3,5-I2)-OEt is intrinsically linked to the chemical reactivity of its constituent functional groups. Degradation can compromise the purity of the compound, leading to the formation of impurities that may interfere with experimental results or exhibit unintended biological effects. The primary sites of potential degradation are the ethyl ester, the N-Cbz group, and the iodinated phenolic side chain.

Hydrolytic Degradation of the Ethyl Ester

The ethyl ester moiety is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol. This process can be catalyzed by both acidic and basic conditions.[1]

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, where a hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible and typically proceeds more rapidly than acid-catalyzed hydrolysis.

The formation of the free carboxylic acid derivative as a degradation product can alter the solubility and chromatographic behavior of the compound.

Degradation of the N-Cbz Protecting Group

The N-benzyloxycarbonyl (Cbz) group is a widely used protecting group in organic synthesis due to its general stability. However, it is not entirely inert and can be cleaved under specific conditions.

-

Acidic and Basic Cleavage: While relatively stable under neutral conditions, the Cbz group can be susceptible to cleavage under harsh acidic or basic conditions, although this is less common than ester hydrolysis.[2]

-

Hydrogenolysis: The most common method for the removal of the Cbz group is catalytic hydrogenolysis, which involves the use of hydrogen gas and a palladium catalyst.[2] While not a typical storage concern, accidental exposure to catalytic metals and a hydrogen source could lead to deprotection.

Cleavage of the Cbz group would result in the formation of the free amine, which is a significant impurity.

Degradation of the Iodinated Phenolic Side Chain

The di-iodinated phenolic side chain is a key feature of the molecule and is also a site of potential degradation, primarily through oxidation and photodecomposition.

-

Oxidative Degradation: Phenolic compounds are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of metal ions.[3] The oxidation of phenols can lead to the formation of colored quinone-type structures, which would be readily observable as a discoloration of the material. The presence of electron-withdrawing iodine atoms on the ring can influence the rate and pathway of oxidation.

-

Photodegradation: Aromatic iodinated compounds can be sensitive to light, particularly UV radiation. Exposure to light can induce the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products. This can result in the loss of iodine from the molecule and the formation of various byproducts.

Visualizing the Core Structure and Degradation Pathways

To better understand the stability profile of Z-Tyr(3,5-I2)-OEt, the following diagrams illustrate its molecular structure and the primary proposed degradation pathways.

Caption: Molecular structure and major potential degradation pathways of Z-Tyr(3,5-I2)-OEt.

Recommended Storage Conditions

To maintain the purity and stability of Z-Tyr(3,5-I2)-OEt, it is crucial to adhere to appropriate storage conditions that minimize exposure to factors that can promote degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Lower temperatures slow down the rates of chemical reactions, including hydrolysis and oxidation. |

| Light | Protect from light. Store in an amber vial or in the dark. | The iodinated phenolic ring is susceptible to photodegradation.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidative degradation of the phenolic ring. |

| Humidity | Store in a tightly sealed container in a dry environment. | Prevents the ingress of moisture, which can facilitate the hydrolysis of the ethyl ester. |

Experimental Protocols for Stability Assessment: A Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3] The following protocols provide a framework for assessing the stability of Z-Tyr(3,5-I2)-OEt under various stress conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed to separate the parent compound from any degradation products.

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies on Z-Tyr(3,5-I2)-OEt.

Step-by-Step Methodologies

1. Preparation of Stock Solution:

-

Prepare a stock solution of Z-Tyr(3,5-I2)-OEt in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

3. Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at appropriate time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

4. Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at appropriate time intervals.

-

Dilute the aliquots with the mobile phase before HPLC analysis.

5. Thermal Degradation:

-

Store a solid sample of Z-Tyr(3,5-I2)-OEt in an oven at an elevated temperature (e.g., 60°C).

-

At specified time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.

-

Also, subject the stock solution to the same thermal stress and analyze at the same time points.

6. Photostability Testing:

-

Expose a solid sample and a solution of Z-Tyr(3,5-I2)-OEt to a light source that provides a combination of visible and UV light, following ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the specified exposure period.

7. HPLC Analysis:

-

A reversed-phase HPLC method with UV detection is recommended. A C18 column is a suitable starting point.

-

The mobile phase could consist of a gradient of acetonitrile and water with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

The UV detector should be set to a wavelength where Z-Tyr(3,5-I2)-OEt has significant absorbance.

-

The method must be validated to ensure it can separate the parent compound from all potential degradation products.

Conclusion: Ensuring the Integrity of a Key Synthetic Intermediate

Z-Tyr(3,5-I2)-OEt is a valuable compound for research and development in peptide chemistry and drug discovery. Its stability is a critical factor that can influence the reliability and reproducibility of experimental outcomes. By understanding its potential degradation pathways—namely ester hydrolysis, N-Cbz group cleavage, and degradation of the iodinated phenolic side chain—researchers can implement appropriate storage and handling procedures to maintain its integrity. The recommended storage conditions of low temperature, protection from light, and an inert, dry atmosphere are designed to mitigate these risks. Furthermore, the implementation of forced degradation studies provides a robust framework for assessing the stability of Z-Tyr(3,5-I2)-OEt and for the development of stability-indicating analytical methods. Adherence to the principles and protocols outlined in this guide will enable scientists to confidently utilize this important molecule in their research endeavors.

References

- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(5).

- Bayer. (n.d.). Product Monograph Ultravist.

- Bracco. (n.d.). Iomeron (iomeprol)

- GE Healthcare. (n.d.). Visipaque (iodixanol)

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

- Klan, P., & Wirz, J. (2009).

- Kujawski, W., et al. (2004). Treatment of phenol-containing aqueous solutions by membrane-based solvent extraction in coupled ultrafiltration modules. Chemical Engineering Journal, 100(1–3), 129–138.

- Lazić, M., et al. (2013). The influence of pH and temperature on the degradation of iopromide in aqueous solutions. Journal of the Serbian Chemical Society, 78(10), 1479-1488.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester. Retrieved from [Link]

- Singh, R., & Rehman, Z. (2012). Current trends in forced degradation study for pharmaceutical product development.

- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.

- Yoshioka, S., & Stella, V. J. (2002). Stability of Drugs and Dosage Forms. Springer.

- Zhou, D., et al. (2005). A study on the stability of iopamidol injection. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 343-348.

-

ARL Bio Pharma. (n.d.). Importance of Forced Degradation in Stability-Indicating Methods. Retrieved from [Link]

-

PubMed. (2002). Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine. Retrieved from [Link]

-

PubMed. (2011). Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides. Retrieved from [Link]

-

PubMed. (2004). Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples by liquid chromatography-ultraviolet absorbance detection with pre-column cloud point extraction. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2011). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Z-Tyr(3,5-I₂)-oet: Properties, Synthesis, and Applications in Thyroid Hormone Research

This guide provides a comprehensive technical overview of Z-Tyr(3,5-I₂)-oet, a critical intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, the rationale behind its molecular design, and its pivotal role as a precursor in the synthesis of thyroid hormone analogs.

Core Physicochemical & Structural Properties

Z-Tyr(3,5-I₂)-oet, systematically named ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a derivative of the amino acid L-tyrosine. Its structure is meticulously designed for multi-step synthesis, incorporating protective groups that ensure specific reaction outcomes.

The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate | [1][2] |

| Common Name | Z-3,5-diiodo-L-tyrosine ethyl ester | [1][2][3] |

| CAS Number | 102202-92-6 (Predominantly cited) 242617 (Alternate) | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₉I₂NO₅ | [5] |

| Molecular Weight | 595.15 g/mol (Calculated) 595.2 g/mol (Reported) 594.14 g/mol (Reported) | [4][5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents; improved over its carboxylic acid precursor | [5] |

A Note on the CAS Number: The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance.[6][7] For Z-3,5-diiodo-L-tyrosine ethyl ester, the most frequently referenced CAS number in scientific literature and by major chemical suppliers is 102202-92-6 .[1][2][4][8] An alternative number, 242617 , is also listed by some vendors.[3] This discrepancy may arise from different reporting or indexing instances. For unambiguous identification, researchers should rely on the IUPAC name and molecular structure in conjunction with the primary CAS number.

The Rationale Behind the Molecular Architecture

The utility of Z-Tyr(3,5-I₂)-oet in complex syntheses stems from the specific roles of its constituent parts. Each modification to the original L-tyrosine molecule is a deliberate choice to control reactivity.

-

Di-iodinated Aromatic Core : The two iodine atoms at the 3 and 5 positions of the phenyl ring are not merely for mass. They serve a critical electronic and steric function, activating the ring for the subsequent oxidative coupling reactions required to form the diphenyl ether backbone of thyroxine.[5]

-

Z-Group (Carbobenzyloxy) Protection : The amino group of the tyrosine backbone is protected by a carbobenzyloxy (Cbz or Z) group. This is a crucial step to prevent unwanted side reactions, such as polymerization, during subsequent synthetic steps. The Z-group is chosen for its stability under various reaction conditions and its susceptibility to removal via hydrogenolysis, a method that is orthogonal to the deprotection of other groups that might be present in the molecule.[5] This contrasts with other protecting groups like Boc (tert-butoxycarbonyl), which is removed under acidic conditions.

-

Ethyl Ester (oet) Protection : The carboxylic acid is converted to an ethyl ester. This modification serves two primary purposes: it prevents the carboxyl group from interfering with reactions targeting other parts of the molecule and it significantly enhances the compound's solubility in the organic solvents typically used in these synthetic pathways.[5]

This strategic combination of protecting groups and ring activation makes Z-Tyr(3,5-I₂)-oet an ideal and stable building block for the synthesis of complex molecules like levothyroxine.

Application in the Synthesis of Levothyroxine: A Methodological Overview

Z-Tyr(3,5-I₂)-oet is a well-established precursor in the industrial synthesis of Levothyroxine (L-thyroxine), the synthetic form of the T4 thyroid hormone.[9] The overall process involves the coupling of two protected diiodotyrosine moieties to form the characteristic thyronine structure.

Below is a representative, multi-step protocol derived from established synthetic patents and literature.[9][10]

Experimental Protocol: Synthesis of Levothyroxine Sodium from L-Tyrosine

Step 1: Iodination of L-Tyrosine to 3,5-Diiodo-L-tyrosine

-

Rationale : This initial step introduces the iodine atoms necessary for the final thyroxine structure.

-

Procedure : L-Tyrosine is dissolved in a suitable solvent, such as aqueous ammonia. An iodinating agent, like a solution of iodine and potassium iodide, is added portion-wise. The reaction is monitored until completion, and the resulting 3,5-Diiodo-L-tyrosine is precipitated by adjusting the pH, then filtered and dried.

Step 2: Protection of 3,5-Diiodo-L-tyrosine to form Z-Tyr(3,5-I₂)-oet

-

Rationale : As discussed, this two-part protection scheme is critical for preventing side reactions and improving solubility.

-

Amino Group Protection : 3,5-Diiodo-L-tyrosine is reacted with benzyl chloroformate (Cbz-Cl) under alkaline conditions to yield the N-protected intermediate.

-

Carboxyl Group Protection : The N-protected intermediate is then treated with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or gaseous HCl) to form the ethyl ester, yielding the final product: Z-Tyr(3,5-I₂)-oet.

Step 3: Oxidative Coupling to Form the Thyronine Backbone

-

Rationale : This is the key bond-forming reaction, creating the diphenyl ether linkage. It is a biomimetic process that emulates the in-vivo coupling of tyrosine residues.

-

Procedure : The protected precursor, Z-Tyr(3,5-I₂)-oet, is subjected to oxidative coupling. This is often achieved using oxygen as the oxidant in the presence of a metal catalyst, such as a manganese salt, in an organic solvent.[9] This reaction couples two molecules, forming the protected N-Z-L-thyroxine ethyl ester.

Step 4: Hydrolysis and Deprotection to Yield Levothyroxine

-

Rationale : The final step involves the removal of the protecting groups to reveal the active pharmaceutical ingredient.

-

Procedure : The product from the coupling reaction is subjected to acid or base-catalyzed hydrolysis to cleave the ethyl ester and the Z-group. This yields levothyroxine free acid.

Step 5: Salt Formation

-

Rationale : The final product is typically formulated as a sodium salt to improve stability and bioavailability.

-

Procedure : The levothyroxine free acid is treated with a sodium source, such as sodium hydroxide, and then crystallized, often as a pentahydrate, to yield the final, highly pure Levothyroxine Sodium.[9]

The logical flow of this synthesis is depicted in the diagram below.

Caption: Synthetic pathway from L-Tyrosine to Levothyroxine Sodium.

Biological Context: The Natural Thyroid Hormone Synthesis Pathway

To fully appreciate the role of synthetic precursors like Z-Tyr(3,5-I₂)-oet, it is instructive to compare its chemical journey to the biological synthesis of thyroid hormones within the thyroid gland. The natural process is an elegant enzymatic cascade centered around the protein thyroglobulin.

The key stages are:

-

Iodide Trapping : Follicular cells in the thyroid actively transport iodide ions from the bloodstream.

-

Oxidation and Iodination : The enzyme thyroid peroxidase (TPO) oxidizes iodide to iodine and incorporates it onto tyrosine residues within the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).

-

Coupling : TPO then catalyzes the coupling of these iodinated tyrosine residues. The coupling of two DIT molecules forms thyroxine (T4), while one DIT and one MIT form triiodothyronine (T3).

-

Release : The thyroglobulin is endocytosed back into the follicular cells, where proteases cleave off the T3 and T4 hormones, releasing them into the circulation.

The following diagram illustrates this biological pathway.

Caption: Overview of the natural biosynthesis of thyroid hormones T3 and T4.

The chemical synthesis using Z-Tyr(3,5-I₂)-oet is a biomimetic approach, mirroring the crucial iodination and coupling steps of the natural pathway in a controlled, non-enzymatic environment to achieve the same molecular endpoint.

Broader Applications and Future Directions

While its primary role is as a pharmaceutical intermediate, the unique structure of Z-Tyr(3,5-I₂)-oet lends itself to other areas of research:

-

Biochemical Research : It serves as a valuable tool for studying the metabolic pathways of iodinated amino acids and their impact on cellular processes.[1]

-

Radiopharmaceutical Development : The presence of iodine atoms allows for the potential development of radiolabeled analogs for use in diagnostic imaging techniques, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), for visualizing thyroid-related pathologies.[1]

-

Peptide Synthesis : As a protected amino acid derivative, it can be incorporated into synthetic peptides to study the effects of iodination on peptide structure and function.

The continued importance of levothyroxine in treating thyroid disorders ensures that its synthetic precursors, including Z-Tyr(3,5-I₂)-oet, will remain subjects of process optimization and research for years to come.

References

-

Shiba, T., Kajiwara, M., Kato, Y., Inoue, K., & Kaneko, T. (1970). Synthesis of L-thyroxine From 3,5-diiodo-L-tyrosine by Nonenzymic Transamination. Archives of Biochemistry and Biophysics, 140(1), 90-95. Available at: [Link]

-

Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-80. Available at: [Link]

-

Johnson, D. W., & Stocker, R. (1998). Synthesis of thyroxine: biomimetic studies. Canadian Journal of Chemistry, 76(11), 1592-1597. Available at: [Link]

-

J&K Scientific LLC. Z-3,5-diiodo-L-tyrosine ethyl ester | 102202-92-6. Available at: [Link]

- Google Patents. (2016). Process for the preparation of levothyroxine sodium. (US9428444B2).

-

Yip, C., & Klebanoff, S. J. (1963). SYNTHESIS IN VITRO OF THYROXINE FROM DIIODOTYROSINE BY MYELOPEROXIDASE AND BY A CELL-FREE PREPARATION OF BEEF THYROID GLANDS. I. GLUCOSE-GLUCOSE OXIDASE SYSTEM. Biochimica et Biophysica Acta, 74, 747-55. Available at: [Link]

- Google Patents. (2009). An improved process for the preparation of levothyroxine sodium with reduced levels of impurities. (WO2009136249A1).

- Google Patents. (2015). Method for the preparation of a levothyroxine solution. (US9050307B2).

-

CAS. CAS Registry. Available at: [Link]

-

U.S. Environmental Protection Agency. CAS Registry - List Details - SRS. Available at: [Link]

- Google Patents. (1951). Preparation of thyroxine and its derivatives. (US2579668A).

-

PubChem. 3',5'-Diiodo-L-tyrosine. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. US2579668A - Preparation of thyroxine and its derivatives - Google Patents [patents.google.com]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. Z-3,5-Diiodo-l-tyrosine ethyl ester () for sale [vulcanchem.com]

- 6. CAS REGISTRY | CAS [cas.org]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. Z-TYR(3,5-I2)-OET | 102202-92-6 [chemicalbook.com]

- 9. WO2009136249A1 - An improved process for the preparation of levothyroxine sodium with reduced levels of impurities - Google Patents [patents.google.com]

- 10. US9428444B2 - Process for the preparation of levothyroxine sodium - Google Patents [patents.google.com]

A-Technical-Guide-to-Z-Tyr(3,5-I2)-oet-in-Biochemical-Research

Abstract

N-Benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester, commonly abbreviated as Z-Tyr(3,5-I2)-oet, is a specialized amino acid derivative with significant, albeit niche, applications in modern biochemical and pharmaceutical research. Its unique structure, featuring two high-electron-density iodine atoms, a sterically significant aromatic core, and protective groups amenable to standard synthetic chemistry, makes it a versatile tool. This guide provides an in-depth exploration of its core applications, focusing on its utility as a heavy-atom derivative in X-ray crystallography for solving the phase problem, its role as a competitive inhibitor and molecular probe in enzyme kinetics, particularly for tyrosine-recognizing enzymes, and its function as a non-radioactive analog in high-throughput screening assays. We present not only the theoretical underpinnings but also actionable, field-proven protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

Introduction: The Molecular Logic of Z-Tyr(3,5-I2)-oet

Z-Tyr(3,5-I2)-oet is a synthetic derivative of the amino acid L-tyrosine. Its structure is defined by three key modifications that dictate its biochemical utility[1]:

-

Di-iodination: Two iodine atoms are covalently bonded to the 3 and 5 positions of the tyrosine phenolic ring. As heavy atoms, they possess a high number of electrons, making them strong X-ray scatterers[2]. This property is the cornerstone of their use in structural biology.

-

N-terminal Protection: The alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This prevents unwanted side reactions, such as peptide bond formation, allowing the molecule to be used as a discrete small-molecule probe[1].

-

C-terminal Esterification: The carboxyl group is esterified with an ethyl group (oet), which enhances solubility in organic solvents and modulates its chemical reactivity[1].

These features position Z-Tyr(3,5-I2)-oet as a multi-purpose tool for interrogating biological systems, primarily where tyrosine recognition or the need for a heavy-atom probe is paramount.

Core Application I: Phasing in de novo Protein X-ray Crystallography

For novel protein structures without a known homolog for molecular replacement, the "phase problem"—the loss of phase information during X-ray diffraction experiments—is a critical hurdle.[2][3] Heavy-atom derivatization is a classic and robust method to solve this problem experimentally[4][5].

Causality: Why Z-Tyr(3,5-I2)-oet is Effective

The principle of isomorphous replacement relies on introducing heavy atoms into a protein crystal without disturbing the crystal lattice (i.e., maintaining isomorphism).[2] The iodine atoms in Z-Tyr(3,5-I2)-oet are excellent heavy atoms because their high electron density (53 electrons each) produces significant and measurable differences in the diffraction pattern compared to the native protein crystal[2][4]. By analyzing these differences, crystallographers can calculate the phases and ultimately determine the protein's three-dimensional structure.

Z-Tyr(3,5-I2)-oet is particularly useful when a protein has a tyrosine binding pocket. It can be soaked into pre-formed crystals, where it ideally binds to a specific site, providing the localized, ordered heavy-atom signal required for successful phasing.

Experimental Workflow & Protocol

The workflow involves preparing a derivative crystal and comparing its diffraction data to a native crystal.

Caption: Workflow for heavy-atom phasing using Z-Tyr(3,5-I2)-oet.

Protocol: Crystal Soaking with Z-Tyr(3,5-I2)-oet

-

Prepare Soaking Solution: Dissolve Z-Tyr(3,5-I2)-oet in a suitable organic solvent (e.g., DMSO) to create a 100 mM stock solution. Serially dilute this into the final mother liquor/cryo-protectant solution to a final concentration of 1-10 mM.

-

Causality: The final concentration is a critical variable. Too high can cause crystal cracking or non-isomorphism; too low may not yield sufficient occupancy for a phasing signal. An empirical titration is essential.

-

-

Select Crystal: Using a cryo-loop, transfer a well-formed native protein crystal from its growth drop to a new drop containing the soaking solution.

-

Incubate: Soak the crystal for a period ranging from 30 minutes to 24 hours. The optimal time is highly protein-dependent.

-

Trustworthiness: A control is to soak a native crystal in a mock solution (containing DMSO but no heavy atom) to ensure the soaking process itself doesn't degrade diffraction quality.

-

-

Harvest and Flash-Cool: Briefly pass the crystal through a cryo-protectant solution (if not already in one) and immediately plunge it into liquid nitrogen.

-

Data Collection: Collect a full diffraction dataset from the derivatized crystal at a synchrotron source. For comparison, use data from a native crystal prepared under identical cryo conditions.

Core Application II: Probing Tyrosine Kinase and Phosphatase Activity

The structural similarity of the diiodotyrosine core to phosphotyrosine (pTyr) allows Z-Tyr(3,5-I2)-oet to act as a competitive inhibitor or molecular probe for enzymes that recognize tyrosine, particularly tyrosine kinases and phosphatases.

Mechanism of Action

Free diiodotyrosine is known to interact with the substrate sites of enzymes like thyroid peroxidase, acting as a competitive inhibitor.[6] The bulky, electronegative iodine atoms on Z-Tyr(3,5-I2)-oet can mimic the phosphate group of pTyr, allowing it to bind to the active site of tyrosine kinases or phosphatases, thereby competing with the natural substrate. While it cannot be phosphorylated or dephosphorylated, its binding can be measured to determine enzyme affinity. Dityrosine, a related compound, has been shown to act as an antagonist to thyroid hormone T3 by competitively inhibiting its binding to thyroid hormone receptors.[7]

Experimental Workflow: Fluorescence Polarization (FP) Assay

An FP-based competitive binding assay is an excellent method to quantify the binding of Z-Tyr(3,5-I2)-oet to a target enzyme.

Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.

Protocol: Tyrosine Kinase Competitive FP Assay

-

Component Preparation:

-

Enzyme: Dilute the target tyrosine kinase to a 2X working concentration in assay buffer.

-

Tracer: Prepare a 2X working solution of a known fluorescently-labeled pTyr-peptide ligand.

-

Competitor: Prepare a serial dilution series of Z-Tyr(3,5-I2)-oet, typically starting from 1 mM down to low nM concentrations.

-

-

Assay Plate Setup: In a 384-well microplate, add 10 µL of the Z-Tyr(3,5-I2)-oet dilution series.

-

Enzyme/Tracer Addition: Prepare a 2X Enzyme/Tracer pre-mix and add 10 µL to each well.

-

Self-Validating System: Include controls: (1) Tracer only (for low FP value), and (2) Enzyme + Tracer without competitor (for high FP value).

-

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Plot the FP signal against the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Z-Tyr(3,5-I2)-oet required to displace 50% of the tracer.

Data Presentation

The results of such a screening can be summarized effectively in a table.

| Target Kinase | Fluorescent Tracer | Tracer Kd (nM) | Z-Tyr(3,5-I2)-oet IC50 (µM) |

| Kinase A | pTyr-Peptide-FAM | 15 | 25.3 ± 2.1 |

| Kinase B | pTyr-Peptide-FAM | 22 | 89.1 ± 7.5 |

| Kinase C | pTyr-Peptide-FAM | 10 | > 200 |

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

Z-Tyr(3,5-I2)-oet is a powerful and versatile chemical probe for biochemical research. Its primary strength lies in its dual functionality: the heavy iodine atoms make it an invaluable tool for de novo structure determination by X-ray crystallography, while its core diiodotyrosine structure allows it to serve as a non-radioactive mimic of phosphotyrosine in enzymatic and binding assays. While its use in crystallography is well-established, its potential as a fragment or lead compound in drug discovery for tyrosine kinases, phosphatases, and other tyrosine-recognizing proteins warrants further exploration. Future research could focus on developing derivatives with improved solubility and cell permeability to extend its application to cell-based assays and in vivo studies.

References

-

Pike, A. C. W., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 303–318. [Link]

-

Garman, E. F., & Pike, A. C. W. (2016). An overview of heavy-atom derivatization of protein crystals. PubMed. [Link]

-

Sun, P. D., & Davies, D. R. (2008). Towards a rational approach for heavy-atom derivative screening in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 3), 268–274. [Link]

-

Sun, P. D. (2000). A rational approach to heavy-atom derivative screening. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 10), 1326–1329. [Link]

-

Dème, D., Fimiani, E., Pommier, J., & Nunez, J. (1975). Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. European Journal of Biochemistry, 51(2), 329–336. [Link]

-

Nelson, J. C., Weiss, R. M., Palmer, F. J., Lewis, J. E., & Wilcox, R. B. (1976). A multiple ligand-binding radioimmunoassay of diiodotyrosine. The Journal of Clinical Investigation, 57(3), 712–721. [Link]

-

Wikipedia. (n.d.). Diiodotyrosine. Wikipedia. [Link]

-

Cheméo. (n.d.). Chemical Properties of L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester (CAS 195067-03-9). Cheméo. [Link]

-

Balsam, A., & Ingbar, S. H. (1979). Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism. The Journal of Clinical Investigation, 63(4), 830–837. [Link]

-

Meinhold, H., & Schürnbrand, P. (1981). Effects of iodotyrosine deiodinase inhibition on serum concentrations and turnover of diiodotyrosine (DIT) and thyroxine (T4) in the rat. Acta Endocrinologica, 98(3), 394–401. [Link]

-

NIST. (n.d.). L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester. NIST WebBook. [Link]

-

Wang, S., Wang, Z., Li, B., & Sun, J. (2020). Dityrosine suppresses the cytoprotective action of thyroid hormone T3 via inhibiting thyroid hormone receptor-mediated transcriptional activation. RSC Advances, 10(36), 21057–21070. [Link]

-

J&K Scientific. (n.d.). Z-3,5-diiodo-L-tyrosine ethyl ester. J&K Scientific. [Link]

Sources

- 1. Z-3,5-Diiodo-l-tyrosine ethyl ester () for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of heavy-atom derivatization of protein crystals [pubmed.ncbi.nlm.nih.gov]

- 5. Towards a rational approach for heavy-atom derivative screening in protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]